molecular formula C6H4Cl2NO3P B8723864 (4-Nitrophenyl)phosphonic dichloride CAS No. 34909-18-7

(4-Nitrophenyl)phosphonic dichloride

Cat. No. B8723864
Key on ui cas rn: 34909-18-7
M. Wt: 239.98 g/mol
InChI Key: PHTUJLCKNUFTTE-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

Prepared according to the procedure described for (4-nitrophenyl)phosphonic dichloride using (3-nitrophenyl)phosphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][C:7]([P:10]([Cl:13])([Cl:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.[N+:14](C1C=C(P(=O)(O)O)C=CC=1)([O-:16])=[O:15]>>[N+:14]([C:9]1[CH:8]=[C:7]([P:10]([Cl:12])([Cl:13])=[O:11])[CH:6]=[CH:5][CH:4]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)P(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)P(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)P(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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